- Hydrophobic species-enabled acid-base multi-catalysis for stereoselective access to renewable trans-anetholeDalton Transactions, 2022, 51(43), 16668-16680,
Cas no 25679-28-1 (Cis-Anethole)
Cis-Anethole structure
Cis-Anethole Properties
Names and Identifiers
-
- Benzene,1-methoxy-4-(1Z)-1-propen-1-yl-
- 1-Methoxy-4-(1-propen-1-yl)benzene
- CIS-ANETHOLE
- (Z)-Anethol
- (Z)-Anethole
- cis-Anethol
- RUVINXPYWBROJD-ARJAWSKDSA-N
- Anisole, p-propenyl-, (E)- (8CI)
- Anethole, USAN
- Anethole, cis
- cis-p-Anethole
- CHEMBL1468832
- trans-Anise camphor
- 1-(p-Methoxyphenyl)-Propene
- trans-1-(p-Methoxyphenyl)propene
- ANETHOLE, CIS-
- Benzene, 1-methoxy-4-(1-propenyl)-, (Z)-
- Anethole, (Z)-
- EINECS 247-181-4
- 78AWK1V4GL
- ghl.PD_Mitscher_leg0.374
- ANISOLE, p-PROPENYL-, cis-
- (E)-1-p-Methoxyphenylpropene
- 1-(4-Methoxyphenyl)-1(3)-propene
- trans-1-(p-Methoxyphenyl)-1-propene
- 1-Methoxy-4-(1-propenyl)-(E)-Benzene
- NCGC00091493-01
- CHEBI:78412
- CIS-ANETHOLE [MI]
- 1-Methoxy-4-(propenyl)-Benzene
- UNII-78AWK1V4GL
- AKOS015840488
- 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene
- 1-Methoxy-4-(1E)-1-propen-1-yl-Benzene
- 25679-28-1
- methyl 4-[(1Z)-prop-1-en-1-yl]phenyl ether
- E-anethole
- trans-1-(4-Methoxyphenyl)-1-propene
- 1-(methyloxy)-4-[(1E)-prop-1-en-1-yl]benzene
- Anistearoptene
- 1-Methoxy-4-(1E)-1-propenyl-Benzene
- 4-06-00-03796 (Beilstein Handbook Reference)
- 1-methoxy-4-[(Z)-prop-1-enyl]benzene
- DTXCID0032283
- (Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene
- Methoxy-4-propenylbenzene
- 4-cis-propenyl-anisole
- NS00125150
- Q27147814
- FEMA 2086
- BRN 1209632
- 1-Methoxy-4-(propen-1-yl)-Benzene
- cis-p-Methoxy-beta-methylstyrene
- 1-Methoxy-4-((1E)-1-propenyl)benzene
- p-Propenylanisole, 8CI
- 1-Methoxy-4-(1-propenyl)benzene, 9CI
- (Z-)-Anethole
- trans-p-Anethole
- SCHEMBL57011
- p-Propenyl-trans-Anisole
- DTXSID4058651
- cis-p-Propenylanisole
- BENZENE, 1-METHOXY-4-(1-PROPENYL
- +Expand
-
- MFCD00083557
- RUVINXPYWBROJD-ARJAWSKDSA-N
- InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3-
- C/C=C\C1=CC=C(C=C1)OC
Computed Properties
- 148.08886
- 0
- 1
- 2
- 148.089
- 11
- 121
- 0
- 0
- 0
- 1
- 0
- 1
- 3.3
- 9.2A^2
Experimental Properties
- 2.72830
- 9.23
- nD20 1.55455
- bp2.3 79-79.5°
- -22.5°
- 0.1±0.5 mmHg at 25°C
- 88.4°C
- liquid
- d420 0.9878
Cis-Anethole Price
Cis-Anethole Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1C:27754-99-0 (complex with p-toluenesulfonic acid and ha), C:HfCl4 (complex with polyvinylphosphoric acid and), C:p-MeC6H4SO3H, 2 h, 220°C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1C:1109-15-5, S:PhMe, 24 h, 150°C
Reference
- B(C6F5)3-Catalyzed E-Selective Isomerization of AlkenesChemistry - A European Journal, 2022, 28(63), e202202454,
Synthetic Circuit 3
Reaction Conditions
1.1C:2364655-37-6, C:Et3BH •K, S:THF, 10 min, rt
1.2S:THF, 24 h, 60°C
1.2S:THF, 24 h, 60°C
Reference
- Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer ComplexesACS Catalysis, 2022, 12(17), 10818-10825,
Synthetic Circuit 4
Reaction Conditions
1.1C:NiCl2(PPh3)2, C:Zn, C:PPh3, S:MeCN, rt → 353K; 2 min, 353K
1.21 h, 353K
1.21 h, 353K
Reference
- Nitrile modulated-Ni(0) phosphines in trans-selective phenylpropenoids isomerization: An allylic route by a regular η1-N(end-on) or an alkyl route via a flipped-nitrile?Molecular Catalysis, 2022, 533, 112768,
Synthetic Circuit 5
Reaction Conditions
1.1C:12289-94-0, 21 h, 150°C
Reference
- Parts-per-million of ruthenium catalyze the selective chain-walking reaction of terminal alkenesNature Communications, 2022, 13(1), 2831,
Synthetic Circuit 6
Reaction Conditions
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 30 min, -78°C
1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C
1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt
1.4R:NH4Cl, S:H2O, rt
2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt
2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar
1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C
1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt
1.4R:NH4Cl, S:H2O, rt
2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt
2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar
Reference
- In Situ Formation of an Efficient Catalyst for the Semihydrogenation of Alkynes from Imidazolone and BH3ACS Catalysis, 2022, 12(9), 5388-5396,
Synthetic Circuit 7
Reaction Conditions
1.1C:1308259-99-5, C:Ph3SiH, S:Me(CH2)4Me, rt → 80°C; 30 min, 80°C
1.216 h, 80°C
1.3R:O2
1.216 h, 80°C
1.3R:O2
Reference
- Modular Ni(0)/Silane Catalytic System for the Isomerization of AlkenesOrganometallics, 2022, 41(4), 486-496,
Synthetic Circuit 8
Reaction Conditions
1.1C:2674756-90-0, C:t-BuNH2, S:EtOH, 2 h, 75°C; 75°C → rt
1.2R:C5H5N, rt
1.2R:C5H5N, rt
Reference
- An Amine-Assisted Ionic Monohydride Mechanism Enables Selective Alkyne cis-Semihydrogenation with Ethanol: From Elementary Steps to CatalysisJournal of the American Chemical Society, 2021, 143(12), 4824-4836,
Synthetic Circuit 9
Reaction Conditions
1.1C:1648823-84-0, C:PPh3, S:EtCH2Et, 10 h, 50°C
1.2R:O2
1.2R:O2
Reference
- Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes through a Spin-Accelerated Allyl MechanismJournal of the American Chemical Society, 2021, 143(8), 3070-3074,
Synthetic Circuit 10
Reaction Conditions
1.1C:Ni dicyclooctadiene, C:321921-71-5, S:MeOH, 24 h, 40°C
Reference
- Development and Mechanistic Studies of (E)-Selective Isomerization/Tandem Hydroarylation Reactions of Alkenes with a Nickel(0)/Phosphine CatalystACS Catalysis, 2021, 11(11), 6741-6749,
Synthetic Circuit 11
Reaction Conditions
1.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
2.1R:DCC, C:4-DMAP
3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
2.1R:DCC, C:4-DMAP
3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
Reference
- A donor-acceptor complex enables the synthesis of E-olefins from alcohols, amines and carboxylic acidsChemical Science, 2021, 12(19), 6684-6690,
Synthetic Circuit 12
Reaction Conditions
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 20 min, rt; rt → -78°C
1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C
1.3R:NH4Cl, S:H2O
1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C
1.3R:NH4Cl, S:H2O
Reference
- A platform for alkene carbofunctionalization with diverse nucleophilesChemRxiv, 2021, From ChemRxiv, 1-9,
Synthetic Circuit 13
Reaction Conditions
1.1C:887001-74-3, C:BH3 •NH3, S:C6D6, 16 h, 60°C
1.2R:O2
1.2R:O2
Reference
- Iron Catalyzed Double Bond Isomerization: Evidence for an FeI/FeIII Catalytic CycleChemistry - A European Journal, 2021, 27(19), 5972-5977,
Synthetic Circuit 14
Reaction Conditions
1.1R:K2CO3, C:2578194-00-8, S:H2O, 6 h, 80°C
Reference
- Synthesis, Reactivity, and Coordination of Semihomologous dppf Congeners Bearing Primary Phosphine and Primary Phosphine Oxide GroupsOrganometallics, 2021, 40(3), 427-441,
Cis-Anethole Raw materials
- 4'-Methoxypropiophenone
- p-Methoxybenzaldehyde
- Estragole
- Ethyltriphenylphosphonium bromide
- 1-Methoxy-4-(1-propyn-1-yl)benzene
- rac-1-(4’-Methoxyphenyl)propanol
- Benzenemethanol, 4-methoxy-α-methyl-, 1-(4-nitrobenzoate)
- Ethyl phenyl sulfone
Cis-Anethole Preparation Products
Cis-Anethole Related Literature
-
Mu-Jia Luo,Qiang Xiao,Jin-Heng Li Chem. Soc. Rev. 2022 51 7206
-
Caiyun Wang,Jing Sun,Yangqing Tao,Linxuan Fang,Junfeng Zhou,Menglu Dai,Meina Liu,Qiang Fang Polym. Chem. 2020 11 954
-
Taniris Cafiero Braga,Itamar Couto Guedes de Jesus,Kathleen Viveiros Soares,Silvia Guatimosim,Leonardo da Silva Neto,Cristiane Jovelina da-Silva,Luzia Valentina Modolo,José Evaldo Rodrigues Menezes Filho,Paula Rhana,Jader Santos Cruz,?ngelo de Fátima New J. Chem. 2021 45 671
-
Xuan-Hui Ouyang,Ming Hu,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2018 54 12345
-
Caiyun Wang,Jing Sun,Yangqing Tao,Linxuan Fang,Junfeng Zhou,Menglu Dai,Meina Liu,Qiang Fang Polym. Chem. 2020 11 954
-
Qian Liu,Long-Jiu Cheng,Kun Wang RSC Adv. 2017 7 30618
-
Suman Devi,Jyoti,Kiran,Deepak Wadhwa,Jayant Sindhu Org. Biomol. Chem. 2022 20 5163
-
Samarjit Jana,Kartick Patra,Gopeswar Mukherjee,Shamee Bhattacharjee,Deba Prasad Mandal RSC Adv. 2015 5 56549
-
Wen-Zhu Bi,Wen-Jie Zhang,Su-Xiang Feng,Zi-Jie Li,Hui-Li Ma,Shao-Hua Zhu,Xiao-Lan Chen,Ling-Bo Qu,Yu-Fen Zhao New J. Chem. 2019 43 17941
-
Monireh Zarghani,Batool Akhlaghinia RSC Adv. 2016 6 38592
25679-28-1 (Cis-Anethole) Related Products
- 104-46-1(1-Methoxy-4-(prop-1-en-1-yl)benzene)
- 537-42-8(Pterostilbene)
- 4180-23-8(Anethole, trans-)
- 15638-14-9(4,4'-Dimethoxystilbene)
- 21956-56-9(3,5-DIMETHOXYSTILBENE)
- 33626-08-3(Resveratrol 4'-methyl ether)
- 42438-89-1(Pinostilbene)
- 637-69-4(1-Methoxy-4-vinylbenzene)
- 1142-15-0(4-Methoxystilbene)
- 18259-15-9(Phenol,4-[2-(3,5-dimethoxyphenyl)ethenyl]-)
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